molecular formula C20H25NO6S B1663462 PPAR agonist 1

PPAR agonist 1

Katalognummer B1663462
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: HFRCAKXUSHNVLY-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PPAR agonists are drugs that act upon the peroxisome proliferator-activated receptor. They are used for the treatment of symptoms of the metabolic syndrome, mainly for lowering triglycerides and blood sugar . PPAR-alpha and PPAR-gamma are the molecular targets of a number of marketed drugs . PPAR agonist 1 is an agonist of PPAR α and PPAR γ, used for reducing blood glucose, lipid levels, lowering cholesterol and reducing body weight .


Synthesis Analysis

The synthesis of PPAR agonists involves complex chemical reactions. For instance, new benzylidene-thiazolidine-2,4-diones were designed and synthesized in moderate to good yields and were characterized using spectral techniques . The in vivo antidiabetic efficacy of the synthesized compounds was assessed on streptozotocin-induced diabetic mice using standard protocols .


Molecular Structure Analysis

The molecular structure of PPAR agonists is complex and varies depending on the specific agonist. The structure is determined through methods such as pharmacophore modeling, docking analysis, and molecular dynamics simulations .


Chemical Reactions Analysis

PPAR agonists interact with PPAR receptors in the body, triggering a series of chemical reactions. For instance, PPAR-alpha agonists can trigger dendritic activation . PPAR-gamma agonists increase the expression of ABCA1, which transports extra-hepatic cholesterol into HDL .

Wissenschaftliche Forschungsanwendungen

Clinical Implications in Various Health Conditions

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors crucial for energy metabolism, cellular development, and differentiation. PPAR agonists have broad clinical implications across various health conditions, including metabolic diseases, chronic inflammatory diseases, infections, autoimmune diseases, neurological and psychiatric disorders, and malignancies. Clinical trials reveal different safety profiles and outcomes for various PPAR agonists, depending on the disease. For instance, Pemafibrate is likely to replace other PPARα agonists for dyslipidemia and cardiovascular diseases due to its high selectivity. PPARγ agonist pioglitazone shows promise in non-metabolic disorders like chronic kidney disease, depression, inflammation, and autoimmune diseases. The role of PPARβ/δ agonists is less explored, but dual- or pan-PPAR agonists are gaining attention for their outcomes in diseases like type 2 diabetes and non-alcoholic fatty liver disease (Cheng et al., 2019).

Receptor-independent Actions

PPARγ agonists, known for their role in treating type 2 diabetes due to their effects on insulin sensitivity and glucose metabolism, also exhibit anti-inflammatory and anti-proliferative effects. Recent studies indicate both receptor-dependent and independent actions of these agonists, with evidence suggesting direct influence on mitochondrial function. Understanding these receptor-independent actions is crucial, especially how they might contribute to the therapeutic effects beyond traditional receptor-mediated events (Feinstein et al., 2005).

Role in Neurodegenerative Disorders

PPARs serve as a promising therapeutic target for neurodegenerative disorders, including Parkinson's, Alzheimer's, Huntington's diseases, and Amyotrophic Lateral Sclerosis. PPAR agonists play a role in downregulating mitochondrial dysfunction, oxidative stress, and neuroinflammation, which are key in the pathogenesis of these disorders. The neuroprotective effects of PPAR agonists, both in vitro and in vivo, highlight their potential in treating neurodegenerative diseases (Agarwal et al., 2017).

Applications in Cardiac Diseases

PPAR agonists have been identified as potential pharmacological agents for protecting the heart from energy deprivation. Studies suggest they can normalize lipid metabolism by stimulating fatty acid oxidation, indicating their importance in treating cardiovascular disorders caused by compromised energy metabolism. The role of PPAR agonists in attenuating cardiomyopathy and heart failure is a key area of exploration (Khuchua et al., 2018).

Influence on Brain Gene Expression and Behavior

PPAR agonists have been shown to regulate brain gene expression, which is linked to their effects on behaviors like alcohol consumption. Studies reveal that PPAR agonists like tesaglitazar and fenofibrate can decrease ethanol consumption in animal models, suggesting their potential role in addiction treatment. These findings are supported by genomic profiles in brain areas such as the prefrontal cortex and amygdala, indicating a strong neuronal signature and possible action through neuropeptide and dopaminergic signaling pathways (Ferguson et al., 2014).

Wirkmechanismus

PPAR agonists work by acting upon the peroxisome proliferator-activated receptor. They are used for the treatment of symptoms of the metabolic syndrome, mainly for lowering triglycerides and blood sugar . PPAR-alpha and PPAR-gamma are the molecular targets of a number of marketed drugs .

Safety and Hazards

The safety and hazards of PPAR agonists depend on the specific agonist and its use. For instance, the clinical use of PPAR-γ agents has revealed a number of common adverse effects, including weight gain, fluid retention, congestive heart failure, and bone fractures .

Zukünftige Richtungen

The development of PPAR agonists continues to be an active area of research. For instance, compounds with a balanced activation of PPAR-α and -γ, such as the dual-PPAR-α/γ agonist aleglitazar, have been proposed to provide a better balance between efficacy and side effects compared to single agonists or dual agonists with imbalanced potency .

Eigenschaften

IUPAC Name

(2S)-2-methoxy-3-[4-[3-(4-methylsulfonyloxyphenyl)propylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S/c1-26-19(20(22)23)14-16-5-9-17(10-6-16)21-13-3-4-15-7-11-18(12-8-15)27-28(2,24)25/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCAKXUSHNVLY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PPAR agonist 1
Reactant of Route 2
PPAR agonist 1
Reactant of Route 3
PPAR agonist 1
Reactant of Route 4
PPAR agonist 1
Reactant of Route 5
Reactant of Route 5
PPAR agonist 1
Reactant of Route 6
Reactant of Route 6
PPAR agonist 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.